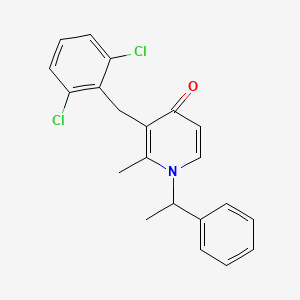

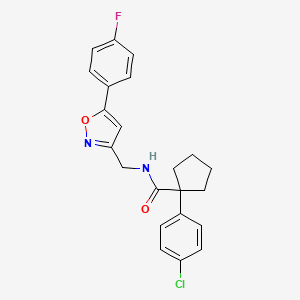

![molecular formula C21H13Cl2N5 B2964634 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-98-3](/img/structure/B2964634.png)

3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoloquinazolines are a class of compounds that are part of the larger family of azole heterocycles . These compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves a one-pot three-component reaction . For example, a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones was prepared by a reaction involving 5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-amine, aryl/heteroaryl aldehydes, and thioglycolic acid .Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various techniques such as IR, 1H, 13C NMR, and mass spectral data . For instance, the shortened π-π interactions between the heterocyclic part and π-donating substituent are observed in some compounds .Chemical Reactions Analysis

Triazole compounds, including triazoloquinazolines, are known to undergo a variety of chemical reactions. They are readily capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several scientific research applications for compounds related to 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine. Below are six unique applications organized into separate sections:

Energetic Materials

Compounds similar to the one you mentioned have been studied for their potential as energetic materials due to their good thermal stabilities and comparable detonation properties .

Biological Activity

Heterobicyclic nitrogen systems containing triazine derivatives display a diversity of biological applications such as anti-epileptic drugs, anti-tumor agents, and antimicrobial, anti-viral, antimycobacterial, anxiolytic, and antidepressant activities .

Semiconductor Properties

Research has been conducted on the basic optical, electrochemical, and semiconductor properties of triazoloquinazolinamine derivatives .

Microwave-Mediated Synthesis

A catalyst-free and eco-friendly method for synthesizing triazoloquinazolinamine derivatives under microwave conditions has been established .

Antibacterial Activity

Novel triazoloquinazolinamine derivatives have been synthesized and studied for their antibacterial activity .

Antifungal Activity

A series of novel triazoloquinazolinamine derivatives have been designed and synthesized with antifungal activity in mind .

Wirkmechanismus

Target of Action

The primary targets of 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine are likely to be enzymes and receptors in the biological system . Specifically, it has been suggested that this compound may target the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression and is considered a potential therapeutic target for the treatment of cancer .

Mode of Action

3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine interacts with its targets by binding to them, thereby affecting their function . For instance, when targeting PCAF, the compound may bind to the active site of the enzyme, inhibiting its function . This interaction can lead to changes in the activity of the target, which can have downstream effects on cellular processes.

Biochemical Pathways

Given its potential interaction with pcaf, it may affect pathways related to gene expression . Additionally, some [1,2,4]triazolo[4,3-c]quinazolines have been shown to act as DNA intercalators , which could affect DNA replication and transcription processes .

Pharmacokinetics

It is known that the structure of [1,2,4]triazolo[4,3-c]quinazolines can influence their absorption, distribution, metabolism, and excretion (adme) properties . For instance, the presence of fluorine in the structure can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

The molecular and cellular effects of 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, by inhibiting PCAF, it could affect gene expression, leading to changes in cellular function . If it acts as a DNA intercalator, it could interfere with DNA replication and transcription, potentially leading to cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N5/c22-16-11-10-13(12-17(16)23)19-26-27-20-15-8-4-5-9-18(15)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZXGBSMMXFCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

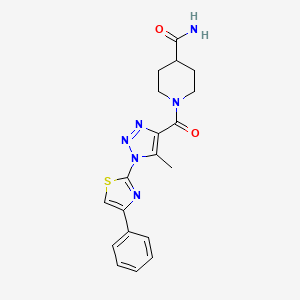

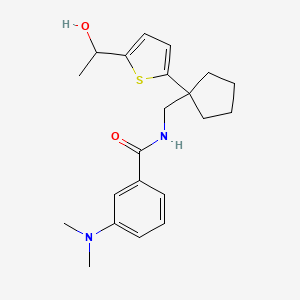

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

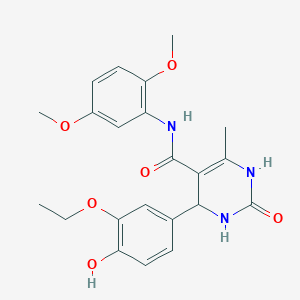

![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)

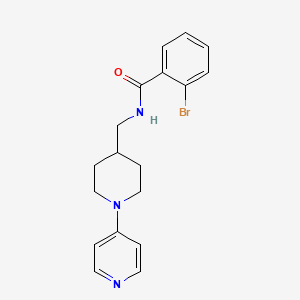

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)

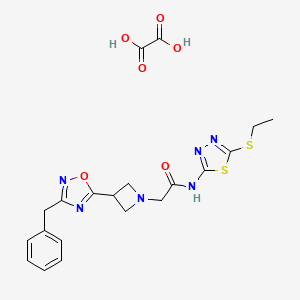

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)

![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)